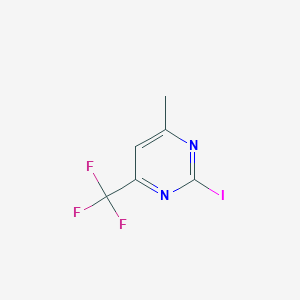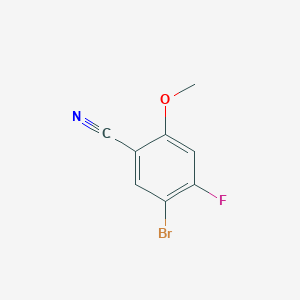
5-Bromo-2,2-dimethylcyclopentanone
概要
説明
5-Bromo-2,2-dimethylcyclopentanone is an organic compound with the molecular formula C7H11BrO. It is a brominated derivative of cyclopentanone, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd position on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
作用機序
Target of Action
The primary targets of 5-Bromo-2,2-dimethylcyclopentanone are not well-documented in the literature. This compound is a derivative of cyclopentanone, a cyclic ketone. Ketones, in general, can react with a variety of nucleophiles, including amines, hydrazines, and hydroxylamines .
Mode of Action
The mode of action of this compound is likely to involve nucleophilic substitution reactions. The bromine atom on the cyclopentanone ring can be replaced by a nucleophile, such as an amine or hydrazine . This reaction can lead to the formation of various products, depending on the specific nucleophile involved .
Biochemical Pathways
Based on its chemical structure, it could potentially participate in reactions involving nucleophilic substitution at the bromine position . The products of these reactions could then interact with various biochemical pathways, depending on their specific structures.
Pharmacokinetics
The presence of the bromine atom could also influence its metabolism and excretion .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions suggests that it could interact with a variety of cellular targets, potentially leading to various biological effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action of this compound. For example, the rate of nucleophilic substitution reactions could be influenced by the pH of the environment, as well as the presence of other nucleophiles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylcyclopentanone typically involves the bromination of 2,2-dimethylcyclopentanone. One common method is the reaction of 2,2-dimethylcyclopentanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5-Bromo-2,2-dimethylcyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can yield 2,2-dimethylcyclopentanone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 2,2-dimethylcyclopentanone derivatives with different functional groups.
Oxidation: Products include 2,2-dimethylcyclopentanone carboxylic acids or diketones.
Reduction: The major product is 2,2-dimethylcyclopentanone.
科学的研究の応用
5-Bromo-2,2-dimethylcyclopentanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
類似化合物との比較
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2,2-dimethylcyclopentanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Iodo-2,2-dimethylcyclopentanone:
Uniqueness
5-Bromo-2,2-dimethylcyclopentanone is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where brominated compounds are required.
特性
IUPAC Name |
5-bromo-2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGETZFSNTKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Furan-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3100819.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B3100830.png)

![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)
![Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)
![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)




![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)


